molecular formula C27H46O2 B1202066 Cholesterol beta-epoxide CAS No. 4025-59-6

Cholesterol beta-epoxide

カタログ番号: B1202066
CAS番号: 4025-59-6
分子量: 402.7 g/mol
InChIキー: PRYIJAGAEJZDBO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5β,6β-epoxy Cholestanol is an oxidative metabolite of cholesterol that is formed via radical and non-radical oxidation of cholesterol at the 5,6-double bond. It induces release of lactate dehydrogenase (LDH) and apoptosis in macrophage-differentiated U937 cells. 5β,6β-epoxy Cholestanol has been found in human fatty streaks and advanced atherosclerotic lesions but is not present in normal aortic tissue.
5β ,6β -epoxycholestanol (5β ,6β -EC) is generated by cholesterol epoxidation and is a diastereoisomer of 5α ,6α -epoxycholestanol (5α ,6α -EC).
Cholesterol beta-epoxide is 5,6beta-epoxy-5beta-cholestan-3beta-ol It is a 3beta-hydroxy steroid, an oxysterol and an epoxy steroid. It derives from a hydride of a 5beta-cholestane.

科学的研究の応用

  • Cytotoxicity and Endothelial Cell Uptake : Cholesterol beta-epoxide demonstrates cytotoxic properties. It is incorporated by endothelial cells through receptor-mediated and nonspecific mechanisms, influenced by serum lipoproteins. Its cytotoxic potency is greater than its isomer, cholesterol-alpha-epoxide (Sevanian, Berliner, & Peterson, 1991).

  • Hepatic Enzyme Interaction : Cholesterol-epoxide hydrolase in the liver metabolizes this compound, indicating a specific enzymatic interaction distinct from other epoxide hydrolases (Sevanian & McLeod, 1986).

  • Mutagenic Properties : this compound has been identified as a weak direct-acting mutagen. It transforms into a more toxic product, cholestane-3 beta, 5 alpha, 6 beta-triol, which has higher toxicity but lower mutagenicity (Sevanian & Peterson, 1984).

  • Role in Benign Breast Disease : this compound concentrations in breast fluids are associated with benign breast disease. Higher levels of beta-epoxide are linked to proliferative breast disease, suggesting a role in the progression of breast epithelial changes (Wrensch et al., 1989).

  • Genotoxicity in Cells : The compound induces genotoxic effects in Chinese hamster lung fibroblasts, with evidence showing that it induces more resistant cells than its alpha-isomer. This suggests a differential effect on cellular toxicity and genotoxicity between isomers (Peterson et al., 1988).

  • Microbial Metabolism in Human Colon : this compound is metabolized by human intestinal microflora, suggesting microbial epoxide hydrase activity in the human colon. This has implications for understanding its role in colon cancer (Hwang & Kelsey, 1978).

  • Impact on Cholesterol Metabolism : this compound influences cholesterol metabolism, particularly in the context of sterol epoxidation and its role in regulating tissue cholesterol levels (Watabe, Isobe, & Kanai, 1980).

  • Potential Role in Breast Cancer : Concentrations of this compound in breast fluids are associated with risk factors for breast cancer. The compound's levels in breast fluid may be linked to cumulative exposure and potentially to breast cancer risk (Gruenke et al., 1987).

  • Cellular Responses to Oxysterols : this compound, among other oxidized sterols, induces tissue inflammation, necrosis, and cell death in tissue culture. This highlights its role in tissue response to oxysterols (Baranowski, Adams, High, & Bowyer, 1982).

  • Analysis in Human Plasma and Serum : Advanced methods have been developed to accurately measure this compound in human plasma and serum, facilitating research into its physiological and pathological roles (Dzeletovic, Breuer, Lund, & Diczfalusy, 1995).

生化学分析

Biochemical Properties

Cholesterol beta-epoxide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and cellular signaling. It interacts with several enzymes and proteins, including cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the hydration of this compound to cholestane-3β,5α,6β-triol . This interaction is crucial for maintaining cellular cholesterol homeostasis and preventing the accumulation of potentially toxic oxysterols. Additionally, this compound can undergo further enzymatic modifications, leading to the formation of bioactive compounds such as dendrogenins .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cytotoxic and apoptotic effects in neurons and other cell types by disrupting cellular ion homeostasis and increasing oxidative stress . It also affects the exocytosis process in cultured PC12 cells and neurons, leading to altered neurotransmitter release . These effects highlight the compound’s potential role in neurodegenerative diseases and other pathological conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit specific enzymes, such as cholesterol-5,6-epoxide hydrolase, thereby modulating the levels of its metabolic products . The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential mutagenic and carcinogenic effects . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound has been shown to cause sustained alterations in cellular function, including chronic oxidative stress and inflammation . These temporal effects are important considerations for in vitro and in vivo studies investigating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert protective effects by modulating lipid metabolism and reducing oxidative stress . At higher doses, this compound can induce toxic effects, including liver damage, atherosclerosis, and neurodegeneration . These dose-dependent effects highlight the importance of carefully controlling the dosage in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is produced from cholesterol through the action of cytochrome P450 enzymes and reactive oxygen species . The compound can be further metabolized by cholesterol-5,6-epoxide hydrolase to form cholestane-3β,5α,6β-triol . This metabolic pathway is crucial for maintaining cellular cholesterol homeostasis and preventing the accumulation of toxic oxysterols.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which facilitate its transport in the bloodstream . Additionally, this compound can interact with specific transport proteins and receptors, influencing its cellular uptake and distribution . These interactions are essential for regulating the compound’s localization and accumulation within different tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and nuclear envelope . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is important for its activity and function, as it allows this compound to interact with specific enzymes and proteins involved in cholesterol metabolism and cellular signaling.

特性

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-59-6
Record name NSC148940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholesterol beta-epoxide
Reactant of Route 2
Cholesterol beta-epoxide
Reactant of Route 3
Cholesterol beta-epoxide
Reactant of Route 4
Cholesterol beta-epoxide
Reactant of Route 5
Cholesterol beta-epoxide
Reactant of Route 6
Cholesterol beta-epoxide
Customer
Q & A

Q1: What is the relationship between Cholesterol beta-epoxide and breast cancer risk?

A: Research suggests a potential link between this compound and the histological progression of benign breast disease (BBD). Studies have found progressively increasing concentrations of this compound in breast fluid alongside the progression from normal epithelium to hyperplasia without atypia, and further to atypical hyperplasia. [] This suggests a possible association between this compound and the development of proliferative BBD. [] Additionally, this compound levels in breast fluid are reduced for a period following childbirth or lactation cessation. [] This implies that the cumulative exposure to this potentially carcinogenic substance may be lower in parous women, potentially contributing to the observed reduction in breast cancer risk associated with parity. []

Q2: How do levels of this compound in breast fluid compare to levels in serum, and what factors influence these levels?

A: Studies show that this compound levels in breast fluid are not correlated with serum cholesterol levels. [] This suggests that local production and metabolism of this compound within the breast may be more relevant than systemic levels. Interestingly, breast fluid levels of this compound are influenced by factors like age, race, and lactation status. [] Levels are higher in older women, white women, and those who smoke, while being lower in lactating women, those who have given birth, or those who have recently breastfed. [, ]

Q3: What is known about the carcinogenicity of this compound?

A: While this compound is considered a potential carcinogen due to its presence in breast fluid and association with BBD, a study in rats found no tumorigenic activity in the mammary gland when administered at high doses. [] This suggests that further research is needed to determine the definitive role of this compound in breast cancer development, considering potential differences in species susceptibility and metabolic pathways.

Q4: What is the mechanism behind the formation of this compound?

A: Evidence suggests that this compound formation may be linked to lipid peroxidation. [] Research shows that feeding rabbits a cholesterol-rich diet leads to elevated levels of this compound, along with other cholesterol epoxides and cholestanetriol, in both plasma and liver. [] This increase in 5,6-oxygenated cholestanols, particularly the beta-epoxide, under conditions of elevated cholesterol intake, points towards a potential role of lipid peroxidation in its formation. []

Q5: How is this compound metabolized?

A: Studies using rabbit aortic endothelial cells indicate that this compound is rapidly metabolized into 3β,5α,6β-cholestane triol, which is then further metabolized into an ester-type product. [] The cholestane triol readily exits the cells, while a portion remains and undergoes further esterification. [] This metabolic pathway highlights the potential for downstream metabolites of this compound to exert biological effects within cells.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。